molecular formula C31H43NO9 B1380161 [(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate CAS No. 63238-66-4

[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

Cat. No.: B1380161
CAS No.: 63238-66-4
M. Wt: 573.7 g/mol
InChI Key: MDFCJNFOINXVSU-ANXTVRNHSA-N
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Description

[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate is a diterpene alkaloid with the chemical formula C₃₁H₄₃NO₉. It is isolated from several species of the Aconitum plant, which is known for its potent pharmacological and toxicological properties . This compound is a monoester alkaloid and is one of the primary active components in Aconitum species .

Biochemical Analysis

Biochemical Properties

Benzoylhypaconine plays a significant role in biochemical reactions, particularly in the inhibition of cyclooxygenase-2 (COX-2) activity. This compound interacts with various enzymes and proteins, including COX-2, where it exhibits an inhibitory effect with an IC50 value of 20.5 µM . Additionally, benzoylhypaconine reduces histamine-induced vascular permeability, indicating its interaction with histamine receptors and related signaling pathways . These interactions highlight its potential in modulating inflammatory responses.

Cellular Effects

Benzoylhypaconine affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation. By inhibiting COX-2, benzoylhypaconine reduces the production of pro-inflammatory prostaglandins, thereby modulating inflammatory signaling pathways . Furthermore, it impacts gene expression related to inflammatory responses and cellular metabolism, contributing to its overall anti-inflammatory effects.

Molecular Mechanism

At the molecular level, benzoylhypaconine exerts its effects primarily through the inhibition of COX-2. This interaction involves binding to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . Additionally, benzoylhypaconine may interact with other biomolecules involved in inflammatory pathways, further enhancing its anti-inflammatory properties. Changes in gene expression related to inflammation and cellular stress responses are also observed, indicating a broader impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzoylhypaconine have been observed to change over timeIn vitro studies have shown that benzoylhypaconine maintains its inhibitory effects on COX-2 over extended periods, suggesting sustained anti-inflammatory activity . In vivo studies are necessary to fully understand its long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of benzoylhypaconine vary with different dosages in animal models. At therapeutic doses, it effectively reduces inflammation without significant adverse effects . At higher doses, benzoylhypaconine may exhibit toxic effects, including potential impacts on cardiovascular and nervous systems. Threshold effects have been observed, indicating a narrow therapeutic window that requires careful dosage management in potential therapeutic applications.

Metabolic Pathways

Benzoylhypaconine is involved in several metabolic pathways, primarily those related to its anti-inflammatory activity. It interacts with enzymes such as COX-2 and histamine receptors, influencing metabolic flux and metabolite levels associated with inflammation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoylhypaconine involves the extraction of Aconitum alkaloids from the plant material, followed by purification processes. The specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of benzoylhypaconine typically involves large-scale extraction from Aconitum plants, followed by chromatographic techniques to isolate and purify the compound. The process may include steps such as solvent extraction, crystallization, and high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: [(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoylhypaconine oxide, while reduction can yield reduced derivatives with altered pharmacological properties .

Comparison with Similar Compounds

  • Aconitine
  • Mesaconitine
  • Hypaconitine
  • Benzoylaconine
  • Benzoylmesaconine

Comparison: [(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate is unique among these compounds due to its specific esterification pattern and its distinct pharmacological profile. While all these compounds share a common diterpene alkaloid structure, benzoylhypaconine’s unique ester group contributes to its specific biological activities and toxicological properties .

Properties

CAS No.

63238-66-4

Molecular Formula

C31H43NO9

Molecular Weight

573.7 g/mol

IUPAC Name

[(2R,3R,5R,6S,7S,8R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C31H43NO9/c1-32-14-28(15-37-2)12-11-18(38-3)30-17-13-29(35)25(41-27(34)16-9-7-6-8-10-16)19(17)31(36,24(33)26(29)40-5)20(23(30)32)21(39-4)22(28)30/h6-10,17-26,33,35-36H,11-15H2,1-5H3/t17-,18+,19-,20?,21+,22-,23?,24+,25?,26+,28+,29-,30?,31-/m1/s1

InChI Key

MDFCJNFOINXVSU-ANXTVRNHSA-N

SMILES

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC

Isomeric SMILES

CN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@](C6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)COC

Canonical SMILES

CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC

Synonyms

benzoylhypaconine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Reactant of Route 2
[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Reactant of Route 3
[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Reactant of Route 4
[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Reactant of Route 5
[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Reactant of Route 6
[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

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